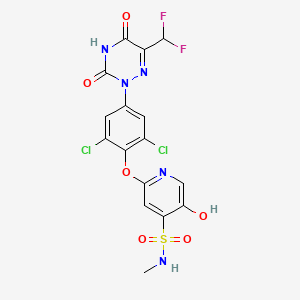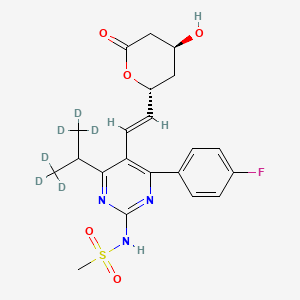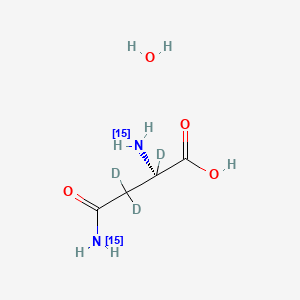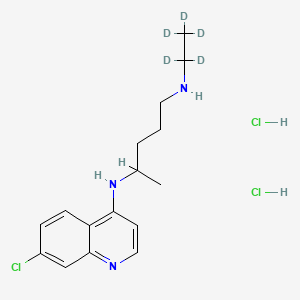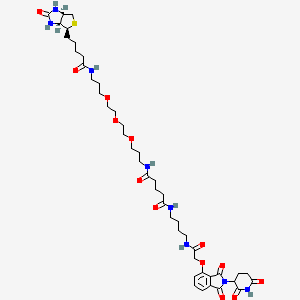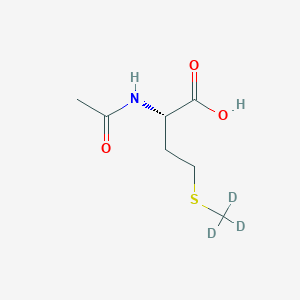
N-Acetyl-L-methionine-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-methionine-D3 is a deuterium-labeled derivative of N-Acetyl-L-methionine. This compound is a human metabolite that is nutritionally and metabolically equivalent to L-methionine, an indispensable amino acid required for normal growth and development . The deuterium labeling is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionine-D3 involves the acetylation of L-methionine with acetic anhydride in the presence of a base such as sodium hydroxide. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes steps such as:
Reaction Setup: Mixing L-methionine with acetic anhydride and a base.
Deuterium Incorporation: Using deuterated solvents or reagents.
Purification: Employing techniques like crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-L-methionine-D3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-L-methionine-D3 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of methionine metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.
Industry: Used in the production of stable isotope-labeled compounds for research and diagnostic purposes.
Mecanismo De Acción
N-Acetyl-L-methionine-D3 exerts its effects by participating in metabolic pathways similar to L-methionine. It is involved in:
Protein Synthesis: Acts as a precursor for the synthesis of proteins and other biomolecules.
Methylation Reactions: Provides methyl groups for various biochemical reactions.
Antioxidant Defense: Contributes to the synthesis of glutathione, a major antioxidant.
Molecular Targets and Pathways:
Methionine Adenosyltransferase: Converts methionine to S-adenosylmethionine, a key methyl donor.
Transsulfuration Pathway: Converts methionine to cysteine, which is further used in the synthesis of glutathione.
Comparación Con Compuestos Similares
N-Acetyl-L-methionine-D3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. Similar compounds include:
N-Acetyl-L-methionine: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.
L-Methionine: The parent amino acid, essential for protein synthesis and various metabolic processes.
Uniqueness: The deuterium labeling in this compound allows for precise tracking in metabolic studies, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C7H13NO3S |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i2D3 |
Clave InChI |
XUYPXLNMDZIRQH-JFZJHJNYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CC(=O)NC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




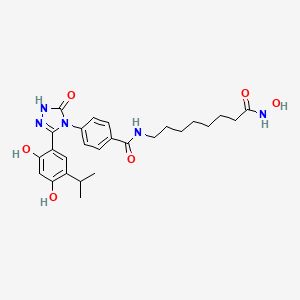
![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)
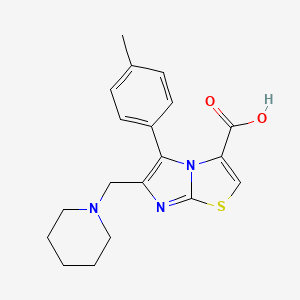
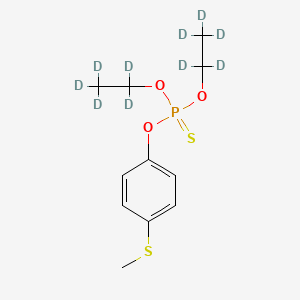
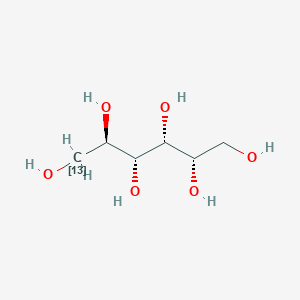
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
